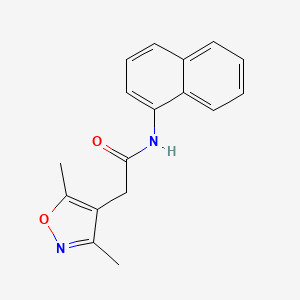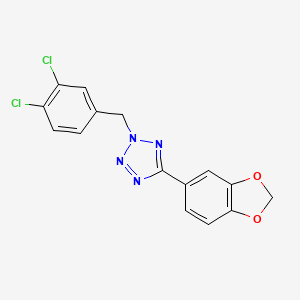
2-(3,5-dimethyl-4-isoxazolyl)-N-1-naphthylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethyl-4-isoxazolyl)-N-1-naphthylacetamide (DMINA) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including neuroscience, cancer research, and drug discovery.
作用機序
2-(3,5-dimethyl-4-isoxazolyl)-N-1-naphthylacetamide exerts its effects through the inhibition of the NMDA receptor and the induction of apoptosis in cancer cells. The NMDA receptor is a glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. By inhibiting the activity of the NMDA receptor, 2-(3,5-dimethyl-4-isoxazolyl)-N-1-naphthylacetamide may have potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-4-isoxazolyl)-N-1-naphthylacetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of the NMDA receptor, the induction of apoptosis in cancer cells, and the inhibition of cell proliferation. These effects are thought to be due to 2-(3,5-dimethyl-4-isoxazolyl)-N-1-naphthylacetamide's ability to modulate intracellular signaling pathways.
実験室実験の利点と制限
One advantage of using 2-(3,5-dimethyl-4-isoxazolyl)-N-1-naphthylacetamide in lab experiments is its potent and specific inhibition of the NMDA receptor, which makes it a valuable tool for studying the role of the NMDA receptor in synaptic plasticity and memory formation. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a valuable tool for studying the mechanisms of cancer cell death.
One limitation of using 2-(3,5-dimethyl-4-isoxazolyl)-N-1-naphthylacetamide in lab experiments is its potential toxicity, which may limit its use in vivo. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may limit its use in drug development.
将来の方向性
There are several future directions for the study of 2-(3,5-dimethyl-4-isoxazolyl)-N-1-naphthylacetamide. One direction is the development of new drugs targeting the NMDA receptor and cancer cells based on the structure of 2-(3,5-dimethyl-4-isoxazolyl)-N-1-naphthylacetamide. Another direction is the investigation of 2-(3,5-dimethyl-4-isoxazolyl)-N-1-naphthylacetamide's potential therapeutic applications in neurodegenerative disorders and cancer. Additionally, the study of 2-(3,5-dimethyl-4-isoxazolyl)-N-1-naphthylacetamide's pharmacokinetics and pharmacodynamics may provide valuable information for its use in drug development.
合成法
2-(3,5-dimethyl-4-isoxazolyl)-N-1-naphthylacetamide can be synthesized through a multistep process involving the condensation of 2-naphthoic acid with 3,5-dimethyl-4-isoxazolecarboxylic acid followed by amidation with thionyl chloride and N-methylmorpholine. The final product is obtained through the reaction of the resulting acid chloride with N-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride and N-(1-naphthyl)acetamide.
科学的研究の応用
2-(3,5-dimethyl-4-isoxazolyl)-N-1-naphthylacetamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(3,5-dimethyl-4-isoxazolyl)-N-1-naphthylacetamide has been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation. As such, 2-(3,5-dimethyl-4-isoxazolyl)-N-1-naphthylacetamide has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
In cancer research, 2-(3,5-dimethyl-4-isoxazolyl)-N-1-naphthylacetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This effect is thought to be due to 2-(3,5-dimethyl-4-isoxazolyl)-N-1-naphthylacetamide's ability to induce apoptosis, or programmed cell death, in cancer cells.
In drug discovery, 2-(3,5-dimethyl-4-isoxazolyl)-N-1-naphthylacetamide has been used as a lead compound in the development of new drugs targeting the NMDA receptor and cancer cells.
特性
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-15(12(2)21-19-11)10-17(20)18-16-9-5-7-13-6-3-4-8-14(13)16/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKUEVOZOARQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)urea](/img/structure/B6033380.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(2-furyl)propanamide](/img/structure/B6033396.png)
![1-{3-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-2-azepanone](/img/structure/B6033400.png)
![5-[(2-hydroxy-6-methyl-3-quinolinyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6033407.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine](/img/structure/B6033409.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(pentyloxy)benzamide](/img/structure/B6033412.png)
![N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B6033416.png)
![1-(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B6033423.png)


![2-[2-(3,4-dimethylphenoxy)butanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6033440.png)
![2-[4-[3-(1H-pyrazol-1-yl)propyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6033443.png)
![2-[(4-methoxyphenyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6033469.png)